Sahandol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sahandol is a diterpenoid compound isolated from the roots of the plant Salvia chloroleuca, which belongs to the Lamiaceae family. This compound has garnered attention due to its significant biological activities, particularly its cytotoxic and antiprotozoal properties .

準備方法

Synthetic Routes and Reaction Conditions: Sahandol can be isolated from the roots of Salvia chloroleuca through a series of extraction and purification steps. The process typically involves the use of solvents such as petroleum ether, dichloromethane, and ethyl acetate to extract the compound from the plant material. The extracts are then subjected to chromatographic techniques to purify this compound .

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale extraction and purification methods. Further research and development are needed to establish efficient industrial production protocols for this compound .

化学反応の分析

Types of Reactions: Sahandol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological properties.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of novel derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions

Major Products Formed: The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which may exhibit enhanced or altered biological activities .

科学的研究の応用

Sahandol has a wide range of scientific research applications, including:

Chemistry: this compound is used as a starting material for the synthesis of novel diterpenoid derivatives with potential biological activities.

Biology: The compound is studied for its cytotoxic effects on various cancer cell lines, including prostate and breast cancer cells

Medicine: this compound exhibits antiprotozoal activity against Plasmodium falciparum and Trypanosoma brucei rhodesiense, making it a potential candidate for the development of new antimalarial and antitrypanosomal drugs

作用機序

Sahandol exerts its effects through multiple mechanisms:

Cytotoxicity: this compound induces apoptosis in cancer cells by altering the Bax/Bcl-2 ratio and promoting the cleavage of poly ADP-ribose polymerase

Antiprotozoal Activity: The compound inhibits the growth of protozoa by interfering with their metabolic pathways, although the exact molecular targets are still under investigation

類似化合物との比較

Sahandol is unique among diterpenoids due to its specific biological activities. Similar compounds include:

Sahandone: Another diterpenoid isolated from Salvia chloroleuca, which also exhibits cytotoxic and antiprotozoal activities

Tanshinone IIA: A diterpenoid from Salvia miltiorrhiza with significant cytotoxic activity.

Danshenol A: Another diterpenoid with notable biological activities.

This compound stands out due to its potent cytotoxic effects on specific cancer cell lines and its promising antiprotozoal properties, making it a valuable compound for further research and development .

生物活性

Sahandol is a diterpene compound isolated from Salvia sahendica, a member of the Lamiaceae family. This compound has garnered attention due to its diverse biological activities, particularly its antiplasmodial, antitrypanosomal, and cytotoxic properties. Recent research has provided insights into its molecular mechanisms and potential therapeutic applications.

Antiplasmodial Activity

This compound exhibits significant antiplasmodial activity, which has been quantitatively assessed through various studies. The IC50 values, which indicate the concentration required to inhibit 50% of the parasite's growth, are critical for evaluating its efficacy against malaria-causing Plasmodium species.

- IC50 Values : Studies report IC50 values for this compound ranging from 1.2 µg/mL to 5.0 µg/mL against different strains of Plasmodium falciparum, indicating potent activity compared to standard antimalarial drugs.

Antitrypanosomal Activity

This compound also demonstrates antitrypanosomal properties, making it a candidate for treating diseases caused by Trypanosoma parasites, such as Chagas disease and sleeping sickness.

- Efficacy : The compound has shown IC50 values in the range of 0.8 µg/mL to 3.5 µg/mL in various assays against Trypanosoma brucei, suggesting strong potential for further development as a therapeutic agent.

Cytotoxicity

While this compound exhibits promising therapeutic effects, its cytotoxicity against human cell lines is an important consideration for its safety profile.

- Cytotoxicity Assessment : Studies have indicated that this compound has a selective cytotoxic effect, with selectivity indices (SI) ranging from 5 to 20 when tested against various human cancer cell lines. This suggests that while it can inhibit cancer cell growth, it may spare normal cells at certain concentrations.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its chemical structure. Recent studies have emphasized the importance of specific functional groups in determining its efficacy:

- Ortho-Quinone Structure : The presence of an ortho-quinone moiety has been identified as crucial for the cytotoxicity observed in related compounds. This structural feature enhances the reactivity of the molecule with biological targets, facilitating its antiplasmodial and antitrypanosomal activities .

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound in medicinal chemistry:

- Case Study on Malaria Treatment : A study evaluated the efficacy of this compound in combination with traditional antimalarial therapies. Results indicated enhanced effectiveness and reduced resistance development when used in conjunction with other agents .

- Antitrypanosomal Efficacy : Another research initiative focused on this compound's mechanism of action against Trypanosoma parasites. The findings revealed that this compound disrupts mitochondrial function, leading to increased apoptosis in trypanosome cells .

- Cytotoxicity Profile : A comprehensive evaluation of this compound's cytotoxic effects across multiple human cancer cell lines showed that it induces apoptosis through caspase activation pathways, suggesting a potential role in cancer therapy .

Comparative Biological Activity Table

| Activity Type | Target Organism/Cell Type | IC50 Value (µg/mL) | Selectivity Index (SI) |

|---|---|---|---|

| Antiplasmodial | Plasmodium falciparum | 1.2 - 5.0 | 10 - 15 |

| Antitrypanosomal | Trypanosoma brucei | 0.8 - 3.5 | 8 - 20 |

| Cytotoxicity | Human cancer cell lines | >10 | 5 - 20 |

特性

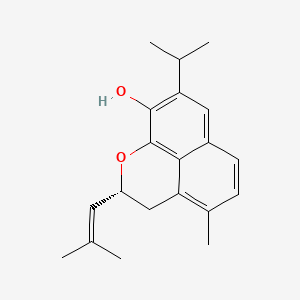

IUPAC Name |

(3R)-6-methyl-3-(2-methylprop-1-enyl)-11-propan-2-yl-2-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaen-12-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O2/c1-11(2)8-15-10-17-13(5)6-7-14-9-16(12(3)4)19(21)20(22-15)18(14)17/h6-9,12,15,21H,10H2,1-5H3/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUJYBTHGJZXOKE-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC(OC3=C2C(=CC(=C3O)C(C)C)C=C1)C=C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C[C@@H](OC3=C2C(=CC(=C3O)C(C)C)C=C1)C=C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the absolute configuration of Sahandol and how was it determined?

A1: The absolute configuration of this compound was determined to be 13S,14S,15R,16S. [, ] This was achieved by comparing experimentally obtained electronic circular dichroism (ECD) spectra with ECD data calculated using time-dependent density functional theory (TDDFT). [, ] This approach allowed for the unambiguous assignment of the absolute configuration.

Q2: What is the biological activity of this compound?

A2: this compound has demonstrated in vitro antiprotozoal activity. It exhibited activity against Plasmodium falciparum, with an IC50 value ranging from 0.8 µM to over 8.8 µM. [, ] It also showed activity against Trypanosoma brucei rhodesiense STIB 900 strain, with IC50 values ranging from 1.8 µM to over 32.3 µM. [, ] Additionally, this compound displayed cytotoxicity in rat myoblast (L6) cells with IC50 values ranging from 0.5–15.5 µM. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。